![molecular formula C15H9N5O7 B13960004 6-[(1,8-Dihydroxyquinolin-5(1H)-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one CAS No. 63319-33-5](/img/structure/B13960004.png)
6-[(1,8-Dihydroxyquinolin-5(1H)-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide typically involves a multi-step process. The initial step often includes the nitration of a phenol derivative to introduce nitro groups. This is followed by an azo coupling reaction, where the nitrophenol derivative reacts with 8-hydroxyquinoline under specific conditions to form the azo compound. The final step involves the oxidation of the hydroxyquinoline moiety to form the 1-oxide derivative .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to maximize yield and purity.
化学反応の分析
5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of metal ions due to its ability to form stable complexes.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide involves its interaction with specific molecular targets. The azo and quinoline groups allow it to bind to metal ions and biological macromolecules, influencing their activity. This binding can inhibit or activate enzymes, alter protein conformation, and affect cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar compounds to 5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide include other azo dyes and quinoline derivatives. For example:
Azo dyes: Compounds like methyl orange and Congo red share the azo functional group and are used in similar applications.
Quinoline derivatives: Compounds such as 8-hydroxyquinoline and its derivatives are used in metal ion detection and as antimicrobial agents.
What sets 5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide apart is its unique combination of functional groups, which provides a distinct set of chemical properties and applications .
特性
CAS番号 |
63319-33-5 |
|---|---|
分子式 |
C15H9N5O7 |
分子量 |
371.26 g/mol |
IUPAC名 |
6-[(1,8-dihydroxyquinolin-5-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H9N5O7/c21-13-4-3-10(9-2-1-5-18(23)14(9)13)16-17-11-6-8(19(24)25)7-12(15(11)22)20(26)27/h1-7,21,23H |
InChIキー |
FSIHSOKWAJPLSY-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C2=C(C=CC(=NN=C3C=C(C=C(C3=O)[N+](=O)[O-])[N+](=O)[O-])C2=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


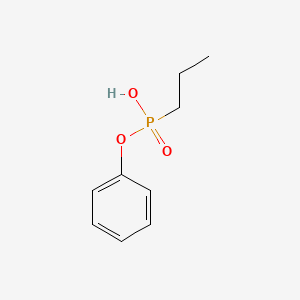

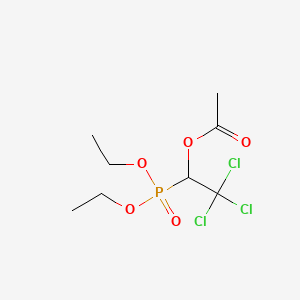
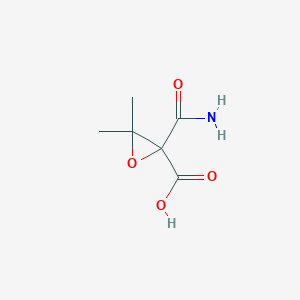


![Dibenzo[b,d]furan-1,2,8,9-tetramine](/img/structure/B13959960.png)
![1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro-](/img/structure/B13959961.png)
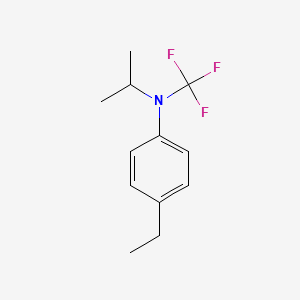

![2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13959974.png)
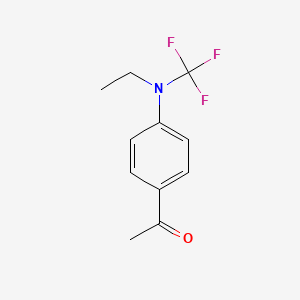

![8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13959991.png)
